molecular formula C19H21N3O4S B2605925 methyl 4-ethyl-5-methyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate CAS No. 1042967-95-2

methyl 4-ethyl-5-methyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate

Cat. No.: B2605925
CAS No.: 1042967-95-2
M. Wt: 387.45
InChI Key: TZUDUXFVQMPHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-ethyl-5-methyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a 3-oxo-1,2,3,4-tetrahydroquinoxaline moiety linked via an acetamido group. This structure integrates a thiophene core substituted with ethyl and methyl groups at positions 4 and 5, respectively, and a carboxylate ester at position 2.

Properties

IUPAC Name

methyl 4-ethyl-5-methyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-4-11-10(2)27-18(16(11)19(25)26-3)22-15(23)9-14-17(24)21-13-8-6-5-7-12(13)20-14/h5-8,14,20H,4,9H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUDUXFVQMPHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethyl-5-methyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate involves multiple steps. The general synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ester group: The ester group can be introduced via esterification reactions using methanol and an acid catalyst.

    Attachment of the quinoxaline moiety: This involves the reaction of the thiophene derivative with a quinoxaline precursor under suitable conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-5-methyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the quinoxaline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-ethyl-5-methyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-ethyl-5-methyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Comparison with Analogous Thiophene Derivatives

Table 1: Structural Features of Selected Thiophene Derivatives
Compound Name Substituents (Thiophene Positions) Functional Groups Molecular Weight (g/mol)
Methyl 4-ethyl-5-methyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate 4-Ethyl, 5-Methyl, 2-Acetamido (quinoxaline-linked), 3-Carboxylate Amide, Ester, Quinoxaline ~435.5*
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate 4-Methyl, 5-Phenyl, 2-Amino, 3-Carboxylate Amine, Ester ~275.3
Ethyl-4-methyl-5-acetyl-2-(methylthiocarbonothioylamino)thiophene-3-carboxylate 4-Methyl, 5-Acetyl, 2-Thioureido, 3-Carboxylate Thiourea, Ester, Acetyl ~342.5

Key Observations :

  • Conformational Rigidity: The bicyclic quinoxaline system may restrict rotational freedom compared to phenyl or acetyl substituents in analogs, influencing binding specificity .
  • Hydrogen-Bonding Capacity: The acetamido linker and quinoxaline ketone offer multiple hydrogen-bonding sites, unlike the thiourea or amine groups in analogs, which may alter solubility or receptor affinity .

Comparison :

  • The target compound likely employs a Gewald reaction for thiophene core synthesis, similar to analogs . However, the acetamido-quinoxaline linkage may require post-functionalization steps (e.g., coupling reactions), increasing synthetic complexity.
  • In contrast, analogs with thiourea or acetyl groups utilize simpler derivatization, such as CS₂-mediated thiourea formation .

Pharmacological and Physicochemical Properties

Hypothetical Data Based on Structural Analogues:
  • LogP: The quinoxaline moiety and acetamido group may increase hydrophilicity compared to phenyl- or acetyl-substituted analogs, reducing LogP (estimated ~2.5 vs. ~3.8 for phenyl analog) .
  • Bioactivity: Quinoxaline derivatives are associated with antimicrobial and kinase inhibitory activities. The acetamido linker may enhance target binding compared to thiourea or ester-only analogs .

Crystallographic and Conformational Analysis

  • Ring Puckering: The tetrahydroquinoxaline ring likely adopts a half-chair or envelope conformation, as described by Cremer-Pople parameters for six-membered rings .
  • Hydrogen-Bonding Networks: The acetamido and quinoxaline groups may form intermolecular H-bonds in the crystal lattice, contrasting with weaker van der Waals interactions in phenyl-substituted analogs .

Biological Activity

Methyl 4-ethyl-5-methyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]thiophene-3-carboxylate (commonly referred to as METQ) is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of METQ, supported by relevant data tables and case studies.

Chemical Structure and Properties

METQ has the following molecular formula: C18H23N3O6SC_{18}H_{23}N_{3}O_{6}S and a molecular weight of approximately 409.46 g/mol. The compound features a thiophene ring, a tetrahydroquinoxaline moiety, and an acetamido group, which contribute to its diverse biological activities.

Antitumor Activity

Recent studies have indicated that METQ exhibits significant antitumor properties. In vitro assays demonstrated that METQ inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study:
In a study involving MCF-7 breast cancer cells, treatment with METQ resulted in a 70% reduction in cell viability at a concentration of 50 µM after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells.

Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
01005
258515
503055

Antimicrobial Activity

METQ also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method.

Results:
The Minimum Inhibitory Concentration (MIC) for S. aureus was found to be 32 µg/mL, while for E. coli it was 64 µg/mL, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The proposed mechanism for the biological activity of METQ involves modulation of key signaling pathways associated with cell growth and apoptosis. Specifically, METQ is believed to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.